Glafenic Acid-d4
Description
Glafenic Acid-d4 is a deuterated analog of Glafenic Acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its pharmacokinetic properties, such as bioavailability and half-life. The molecular formula of this compound is C16H7D4ClN2O2, and it has a molecular weight of 302.75 .
Properties
CAS No. |
1794964-36-5 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
302.75 |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
InChI Key |
HTKGKUISLUERQX-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Synonyms |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4; (+)-Glafenic Acid-d4; R 1264-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glafenic Acid-d4 involves the incorporation of deuterium atoms into the Glafenic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions, purification, and quality control to meet the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Glafenic Acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Glafenic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Glafenic Acid in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Glafenic Acid-d4 involves its interaction with specific molecular targets and pathways. As a deuterated analog of Glafenic Acid, it exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The deuterium atoms in this compound may enhance its stability and prolong its action by slowing down metabolic degradation .
Comparison with Similar Compounds
Glafenic Acid: The non-deuterated form of Glafenic Acid-d4, used as an NSAID.
Glafenine: Another NSAID with similar therapeutic effects.
Glafenine-d4: A deuterated analog of Glafenine with enhanced pharmacokinetic properties
Uniqueness: this compound is unique due to its deuterium substitution, which can improve its pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Q & A
Q. What is the primary role of Glafenic Acid-d4 in quantitative analytical workflows, and how does its deuterated structure enhance accuracy?
this compound is used as an internal standard (IS) in mass spectrometry (MS)-based assays to correct for variability in sample preparation and ionization efficiency. Its deuterated structure introduces a mass shift of +4 Da compared to the non-deuterated analyte, enabling precise distinction in MS detection. Methodologically, researchers should prepare stock solutions at 10 mM (e.g., in methanol) and validate linearity across the expected concentration range using calibration curves spiked with the IS .
Q. How should researchers validate the purity and stability of this compound for reproducible experiments?
Purity (>95–99%) and stability should be confirmed via:
- Certificate of Analysis (COA) : Verify lot-specific data, including NMR and LC-MS purity assessments.
- Long-term stability tests : Store aliquots at -80°C and monitor degradation via periodic LC-MS analysis under controlled conditions (e.g., pH 7.4 buffer, 37°C for 24 hours) to simulate experimental workflows .
Q. What critical parameters must be optimized when integrating this compound into LC-MS/MS methods?
Key parameters include:
- Chromatographic separation : Use C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve isotopic peaks.
- MS transitions : Select precursor-to-product ion pairs with minimal interference (e.g., m/z 455.3 → 355.1 for this compound vs. m/z 451.3 → 351.1 for the native compound) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound recovery rates across complex biological matrices (e.g., plasma vs. tissue homogenates)?
Contradictions in recovery often arise from matrix effects (e.g., ion suppression). Mitigation strategies include:
- Matrix-matched calibration : Prepare standards in the same biological matrix as samples.
- Post-column infusion experiments : Identify ion suppression zones and adjust chromatographic conditions accordingly.
- Statistical validation : Use ANOVA to compare recovery rates across matrices, ensuring p < 0.05 for significance .
Q. What experimental designs are recommended to resolve isotopic interference between this compound and endogenous analogs in high-abundance samples?
Advanced approaches involve:
Q. How should researchers critically evaluate conflicting data on this compound’s stability under oxidative stress conditions?
Conflicting stability data require:
Q. What strategies ensure robust inter-laboratory reproducibility when using this compound in multi-center studies?
Standardize protocols for:
- Sample preparation : Adopt identical extraction methods (e.g., protein precipitation with acetonitrile).
- Instrument calibration : Use shared reference materials and cross-validate MS parameters via round-robin testing .
Methodological Best Practices
Q. How to design a statistically powered study using this compound for longitudinal metabolite tracking?
- Power analysis : Calculate sample size using G*Power software (α = 0.05, effect size ≥0.8).
- Time-course experiments : Collect data at intervals aligned with the compound’s pharmacokinetic half-life, validated via pilot studies .
Q. What quality control (QC) measures are essential when transitioning this compound from preclinical to clinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
